

An In-depth Technical Guide to the Physical Properties of Neopentylamine Hydrochloride

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Compound of Interest

Compound Name: *2,2-Dimethylpropan-1-amine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of neopentylamine hydrochloride ($C_5H_{14}ClN$). As the hydrochloride salt of the primary amine neopentylamine, this compound is of significant interest in pharmaceutical and chemical research. Salt formation is a critical strategy in drug development to enhance the aqueous solubility, stability, and bioavailability of parent compounds. This document details the known physical characteristics of neopentylamine hydrochloride, offers standardized protocols for their experimental determination, and presents a logical workflow for its physical characterization.

Core Physical Properties

The conversion of neopentylamine, a liquid free base, into its hydrochloride salt results in a solid compound with markedly different physical properties. The following table summarizes the key quantitative data available for neopentylamine hydrochloride and its parent amine for comparative purposes.

Property	Neopentylamine Hydrochloride	Neopentylamine (Free Base)
Molecular Formula	C ₅ H ₁₄ ClN[1]	C ₅ H ₁₃ N[2][3][4][5][6][7][8][9][10]
Molecular Weight	123.62 g/mol [1]	87.16 g/mol [2][3][8][9][11]
Appearance	White crystalline solid (typical)	Colorless liquid[5][6]
Melting Point	Data not available	-70 °C (estimate)[2][3][4][6][7]
Boiling Point	Decomposes (expected)	80-83 °C[2][4][6][7]
Aqueous Solubility	Highly soluble (expected)[3]	Soluble[5][10]
pKa (of conjugate acid)	10.15 (at 25 °C)[2][3]	Not applicable

Experimental Protocols

Accurate determination of physical properties is fundamental for compound characterization, purity assessment, and formulation development. The following sections provide detailed methodologies for key experiments.

The melting point is a crucial indicator of purity for a crystalline solid.[12][13] For neopentylamine hydrochloride, a sharp melting range would suggest a high degree of purity.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)[14]
- Mortar and pestle[12][14]
- Sample packing wire or long glass tube[14][15]

Procedure:

- **Sample Preparation:** Ensure the neopentylamine hydrochloride sample is completely dry.^[12]^[15] If the crystals are coarse, gently grind them into a fine, homogeneous powder using a mortar and pestle.^[12]^[14]
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample several times until a small amount of solid enters the tube.^[15]
- **Sample Packing:** Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube, closed-end down, through a long, narrow tube (approx. 1 meter) onto the benchtop. Repeat until the sample is compacted to a height of 2-3 mm.^[14]^[15]
- **Initial Determination (Rapid Scan):** Place the loaded capillary into the heating block of the melting point apparatus. Heat rapidly to find an approximate melting temperature. This provides a target range for the precise measurement.^[13]
- **Precise Determination (Slow Scan):** Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new, freshly prepared sample.^[15] Heat rapidly to within 10-15 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Data Recording:** Record the temperature at which the first droplet of liquid is observed (T_1). This is the onset of melting. Continue heating slowly and record the temperature at which the last solid particle melts (T_2).^[15] The melting point is reported as the range $T_1 - T_2$.

As an amine salt, neopentylamine hydrochloride's solubility in water is expected to be high and pH-dependent.^[3]^[16] The shake-flask method is a standard technique for determining equilibrium solubility.^[17]

Objective: To determine the saturation concentration of neopentylamine hydrochloride in water at a specific temperature.

Apparatus:

- Glass vials or flasks with airtight screw caps

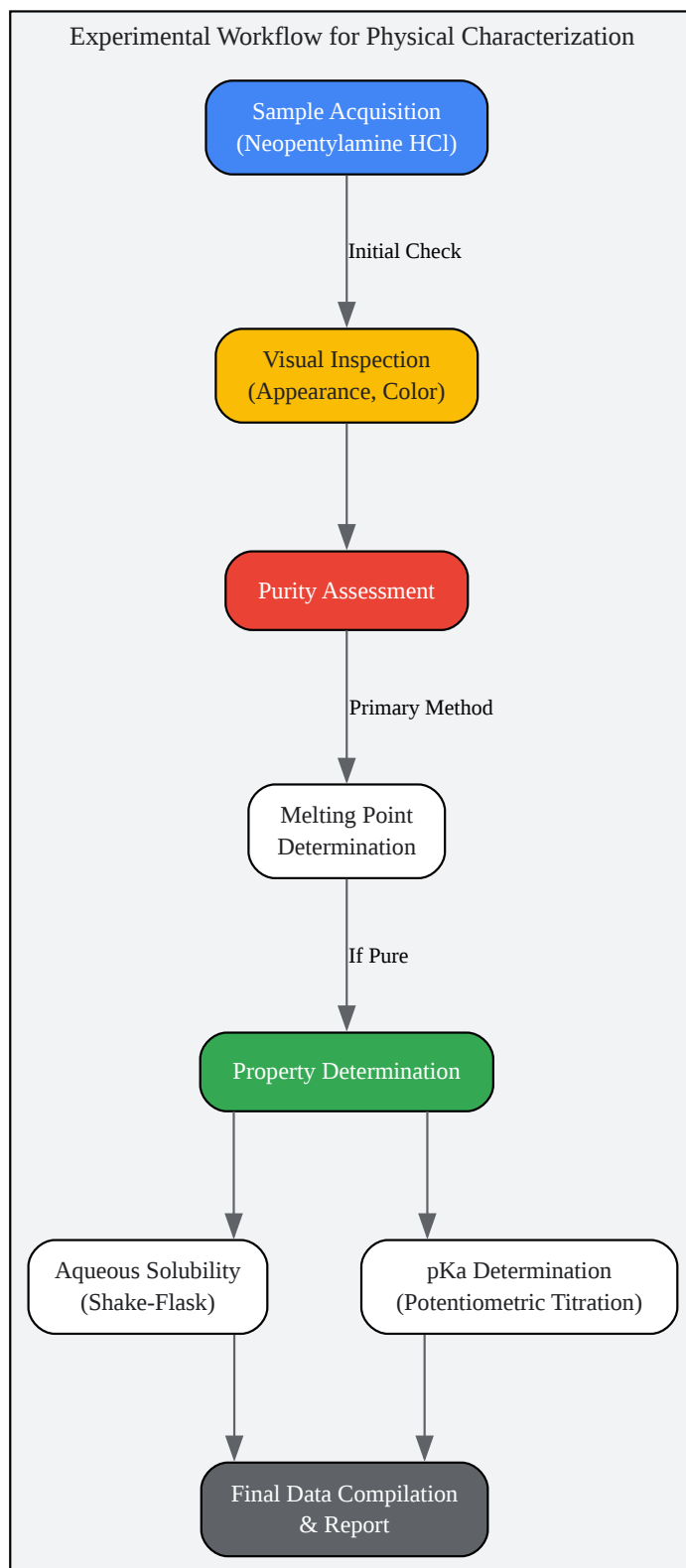
- Orbital shaker or agitator with temperature control
- Analytical balance
- Centrifuge and/or syringe filters (e.g., 0.45 μm PTFE or similar)
- Calibrated pH meter
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- **Preparation:** Add an excess amount of neopentylamine hydrochloride to a known volume of purified water (or a specific buffer solution) in a glass vial. The presence of undissolved solid must be visible to ensure saturation is reached.[\[17\]](#)
- **Equilibration:** Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[\[17\]](#)
- **Phase Separation:** After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at high speed or carefully draw the supernatant through a syringe filter.[\[17\]](#) This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.
- **pH Measurement:** Measure the pH of the resulting saturated solution, as this is a key parameter for the solubility of a salt of a weak base.[\[16\]](#)
- **Quantification:** Prepare a series of dilutions of the clear, saturated solution. Analyze these dilutions using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
- **Data Reporting:** The solubility is reported in units such as mg/mL or mol/L at the specified temperature and final pH of the solution.

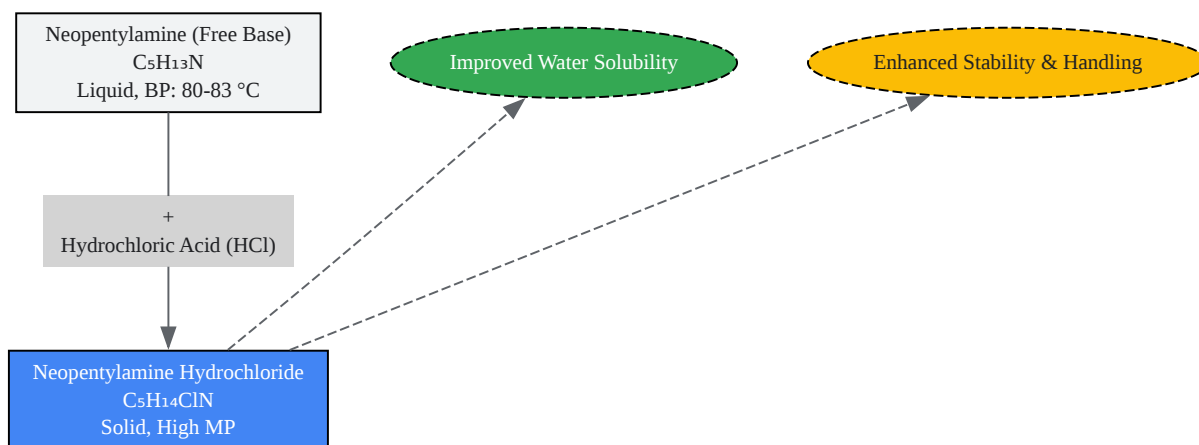
Visualizations

The following diagrams illustrate the logical workflows and relationships pertinent to the characterization of neopentylamine hydrochloride.



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Caption: Workflow for the physical characterization of neopentylamine HCl.

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Caption: Relationship between neopentylamine and its hydrochloride salt.

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